

CB 3717: Application Notes and Protocols for Cancer Research

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Compound of Interest

Compound Name: CB 3717

Cat. No.: B1668668

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Abstract

CB 3717, a quinazoline-based folic acid analog, is a potent and specific inhibitor of thymidylate synthase (TS), a critical enzyme in the de novo synthesis of thymidine nucleotides required for DNA replication.[1] By targeting TS, **CB 3717** disrupts the supply of thymidylate, leading to an imbalance in deoxynucleotide pools, specifically an accumulation of deoxyuridine triphosphate (dUTP).[2][3] This accumulation results in the misincorporation of uracil into DNA, triggering a futile cycle of DNA repair that culminates in DNA strand breaks and apoptotic cell death.[2] These application notes provide a comprehensive overview of the experimental protocols for evaluating the efficacy and mechanism of action of **CB 3717** in cancer research, including in vitro cell-based assays and in vivo models.

Data Presentation

In Vitro Efficacy of CB 3717

Cell Line	Cancer Type	IC50 (μM)	Notes	Reference
A549	Human Lung Carcinoma	3	Concentration producing 50% growth inhibition after 24 hours.	[2]
L1210	Murine Leukemia	-	Potent inhibition of cell growth observed.	[4]
PLC/PRF/5	Human Hepatocellular Carcinoma	ID50 within patient serum concentrations	ID50 fell within the range of serum concentrations achieved in patients (dose of 300 mg/m ²).	[5]
Hep 3B	Human Hepatocellular Carcinoma	ID50 within patient serum concentrations	ID50 fell within the range of serum concentrations achieved in patients (dose of 300 mg/m ²).	[5]

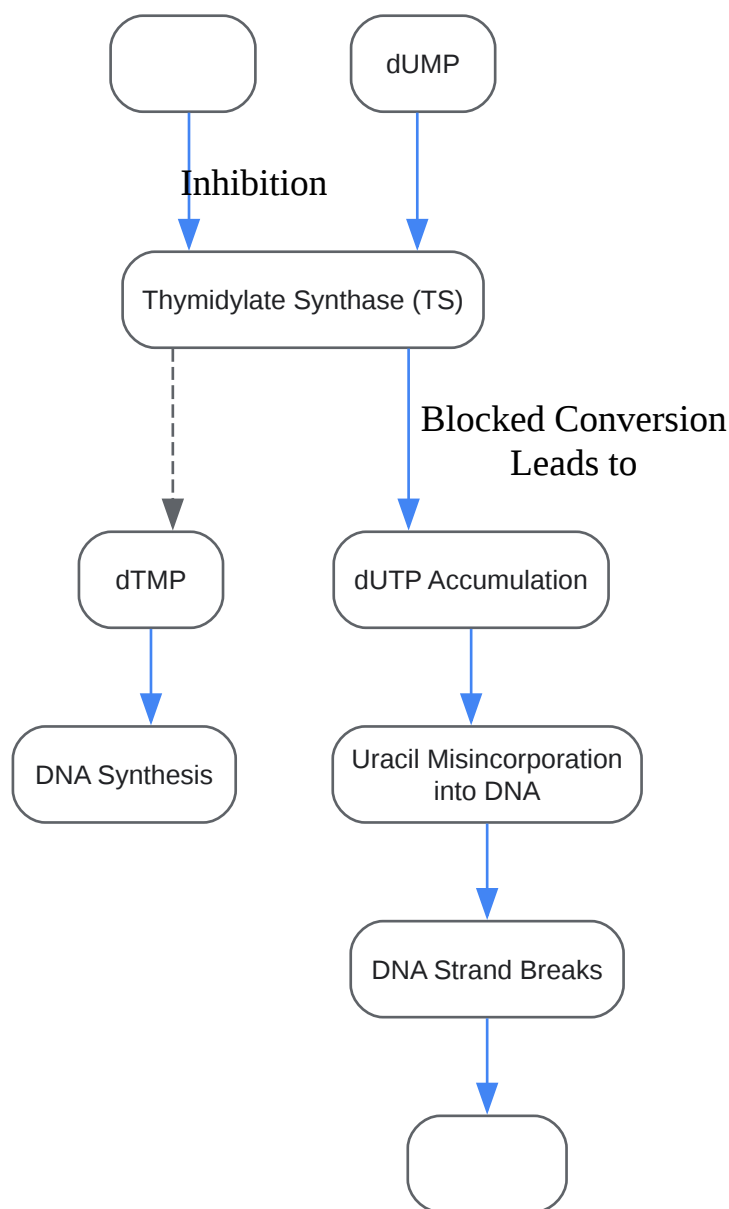
Intracellular dUTP Accumulation in A549 Cells

Treatment	dUTP Concentration (pmol/10 ⁶ cells)	Notes	Reference
Control (untreated)	Below detection limit	-	[2]
3 μ M CB 3717 (24h)	46.1 \pm 9.6	Corresponds to the IC50 concentration.	[2]
30 μ M CB 3717 (24h)	337.5 \pm 37.9	-	[2]
1 μ M Dipyridamole + 3 μ M CB 3717 (24h)	174.7 \pm 57.7	Dipyridamole enhances dUTP accumulation.	[2]

In Vivo Efficacy of CB 3717 in Xenograft Models

Xenograft Model	Treatment Regimen	Outcome	Reference
PLC/PRF/5 (Hepatocellular Carcinoma)	125 mg/kg/day for 5 days	Significant reduction in tumor growth rate.	[5]
PLC/PRF/5 and Hep 3B (Hepatocellular Carcinoma)	200 mg/kg/day for 5 days	Significant reduction in tumor growth rate for both xenografts.	[5][6]

Mechanism of Action of CB 3717



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Caption: Mechanism of action of **CB 3717**.

Experimental Protocols

Cell Culture

1.1. A549 Human Lung Carcinoma Cells

- Media: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.

- Culture Conditions: Incubate at 37°C in a humidified atmosphere of 5% CO₂.
- Subculture: When cells reach 80-90% confluency, aspirate the medium, wash with PBS, and detach using Trypsin-EDTA. Neutralize trypsin with complete medium, centrifuge, and resuspend cells in fresh medium for plating.

1.2. L1210 Murine Leukemia Cells

- Media: RPMI-1640 medium supplemented with 10% horse serum, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.
- Culture Conditions: Incubate at 37°C in a humidified atmosphere of 5% CO₂.
- Subculture: L1210 cells grow in suspension. To subculture, dilute the cell suspension with fresh medium to a density of 1 x 10⁵ cells/mL.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is for determining the half-maximal inhibitory concentration (IC₅₀) of **CB 3717**.



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Caption: Workflow for MTT cytotoxicity assay.

- Procedure:
 - Seed cells (e.g., A549 or L1210) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight (for adherent cells).
 - Prepare serial dilutions of **CB 3717** in the appropriate cell culture medium.
 - Remove the medium from the wells and add 100 µL of the **CB 3717** dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve **CB 3717**).

- Incubate the plate for 24 to 72 hours at 37°C.
- Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
- Aspirate the medium containing MTT and add 100 µL of DMSO or other suitable solvent to dissolve the formazan crystals.
- Measure the absorbance at 570 nm using a microplate reader.
- Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.

DNA Strand Breakage (Alkaline Elution Assay)

This method is used to quantify DNA single-strand breaks induced by **CB 3717**.

- Procedure:
 - Label cellular DNA by incubating cells with a low concentration of [³H]-thymidine for approximately 24 hours.
 - Treat the cells with various concentrations of **CB 3717** for the desired time.
 - Harvest the cells and resuspend them in ice-cold PBS.
 - Load a specific number of cells onto a polycarbonate filter (2 µm pore size).
 - Lyse the cells on the filter with a lysis solution (e.g., 2 M NaCl, 0.04 M EDTA, 0.2% N-lauroylsarcosine, pH 10.0).
 - Wash the filter with a wash solution (e.g., 0.02 M EDTA, pH 10.0).
 - Elute the DNA from the filter using an alkaline elution buffer (e.g., 0.1 M tetrapropylammonium hydroxide, 0.02 M EDTA, pH 12.1) at a constant flow rate.
 - Collect fractions of the eluate at specific time intervals.

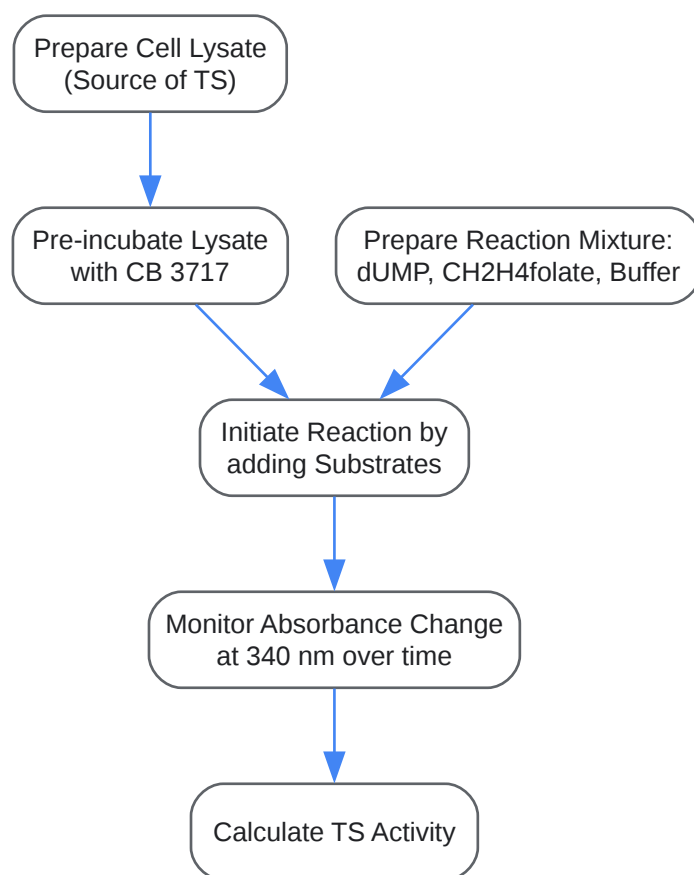
- Determine the amount of DNA in each fraction and the DNA remaining on the filter by scintillation counting.
- The rate of elution is proportional to the number of DNA single-strand breaks.

Intracellular dUTP Quantification

- Procedure:
 - Culture and treat cells with **CB 3717** as described above.
 - Harvest a known number of cells and wash them with ice-cold PBS.
 - Extract the nucleotides by treating the cell pellet with a cold acid solution (e.g., 0.6 M trichloroacetic acid).
 - Neutralize the acid extract with a suitable base (e.g., tri-n-octylamine in 1,1,2-trichlorotrifluoroethane).
 - Quantify the dUTP levels in the neutralized extract using a sensitive method such as a radioimmunoassay (RIA) or liquid chromatography-mass spectrometry (LC-MS).

Thymidylate Synthase (TS) Enzyme Activity Assay

This spectrophotometric assay measures the activity of TS and its inhibition by **CB 3717**.



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Caption: Thymidylate synthase activity assay workflow.

- Principle: The conversion of dUMP and N⁵,N¹⁰-methylenetetrahydrofolate (CH₂H₄folate) to dTMP and dihydrofolate (H₂folate) by TS is coupled to the oxidation of NADPH to NADP⁺ by dihydrofolate reductase (DHFR). The decrease in absorbance at 340 nm due to NADPH oxidation is monitored.
- Procedure:
 - Prepare a cell lysate containing TS from the cancer cell line of interest.
 - Prepare a reaction mixture containing dUMP, CH₂H₄folate, NADPH, and a source of DHFR in a suitable buffer (e.g., Tris-HCl).
 - To measure inhibition, pre-incubate the cell lysate with various concentrations of **CB 3717**.

- Initiate the reaction by adding the cell lysate to the reaction mixture.
- Immediately monitor the decrease in absorbance at 340 nm at a constant temperature (e.g., 37°C) using a spectrophotometer.
- The rate of decrease in absorbance is proportional to the TS activity.

In Vivo Antitumor Efficacy in a Murine Xenograft Model

- Animal Model: Severe combined immunodeficient (SCID) or nude mice.
- Procedure:
 - Subcutaneously inject a suspension of cancer cells (e.g., 1×10^6 L1210 cells) into the flank of each mouse.
 - Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
 - Randomize the mice into treatment and control groups.
 - Administer **CB 3717** intraperitoneally or via another appropriate route at a predetermined dose and schedule (e.g., daily for 5 days). The control group should receive the vehicle.
 - Monitor tumor volume using caliper measurements ($\text{Volume} = (\text{length} \times \text{width}^2)/2$) and body weight regularly.
 - At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis).

Clinical Trial Insights

Early clinical trials of **CB 3717** showed evidence of antitumor activity in breast cancer, ovarian cancer, hepatoma, and mesothelioma.[7] However, its clinical development was hampered by dose-limiting nephrotoxicity, which was attributed to the drug's poor solubility and precipitation in the renal tubules under acidic conditions.[1][7] Subsequent strategies, such as alkaline diuresis, were explored to mitigate this toxicity.[7] The primary toxicities observed in clinical trials included hepatotoxicity, malaise, and nephrotoxicity.[7]

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